(9S,10S)-9,10-dihydrophenanthrene-9,10-diol

Enantioselective metabolism K-region dihydrodiol Cytochrome P450

(9S,10S)-9,10-dihydrophenanthrene-9,10-diol (CAS 572-41-8) is the optically active trans-9,10-dihydrodiol metabolite of the polycyclic aromatic hydrocarbon phenanthrene, formed via monooxygenase-catalyzed epoxidation at the K-region followed by epoxide hydrolase-mediated hydration. With two defined stereogenic centers at C-9 and C-10, this C2-symmetric diol serves as a prototypical chiral probe for studying enantioselective PAH metabolism across species—mammalian, bacterial, fungal, and cyanobacterial—and has demonstrated utility as an enantiopure chiral building block in asymmetric total synthesis.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 572-41-8
Cat. No. B122867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9S,10S)-9,10-dihydrophenanthrene-9,10-diol
CAS572-41-8
Synonyms(9R,10R)-rel-9,10-dihydro-9,10-Phenanthrenedioll;  trans-9,10-Dihydro-9,10-Phenanthrenediol;  (±)-trans-9,10-Dihydro-9,10-dihydroxyphenanthrene; 
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O
InChIInChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H/t13-,14-/m0/s1
InChIKeyMFXNBQWUTDDOKE-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9S,10S)-9,10-Dihydrophenanthrene-9,10-diol (CAS 572-41-8): K-Region Dihydrodiol Metabolite of Phenanthrene for Enantioselective Metabolism and Chiral Synthesis Studies


(9S,10S)-9,10-dihydrophenanthrene-9,10-diol (CAS 572-41-8) is the optically active trans-9,10-dihydrodiol metabolite of the polycyclic aromatic hydrocarbon phenanthrene, formed via monooxygenase-catalyzed epoxidation at the K-region followed by epoxide hydrolase-mediated hydration [1]. With two defined stereogenic centers at C-9 and C-10, this C2-symmetric diol serves as a prototypical chiral probe for studying enantioselective PAH metabolism across species—mammalian, bacterial, fungal, and cyanobacterial—and has demonstrated utility as an enantiopure chiral building block in asymmetric total synthesis [2].

Why Racemic or (9R,10R)-Configured Phenanthrene-9,10-dihydrodiol Cannot Substitute for the (9S,10S)-Enantiomer in Scientific Procurement


Substitution of the (9S,10S)-enantiomer with racemic trans-9,10-dihydrodiol, the (9R,10R)-enantiomer, or cis-9,10-dihydrodiol fails in several critical scientific contexts. In enantioselective metabolism studies, different organisms produce stereochemically opposite dihydrodiols—the (9S,10S) form is the predominant mammalian and bacterial K-region metabolite, while certain fungi preferentially generate the (9R,10R) enantiomer—making authentic, enantiopure (9S,10S)-diol essential as an analytical reference standard for absolute configuration assignment via circular dichroism or chiral HPLC [1]. In structural biology, X-ray crystallographic analysis of glutathione S-transferase product complexes reveals that the (9S,10S)- and (9R,10R)-configured glutathione adducts yield distinct binding-site interactions resolved at different crystallographic resolutions (1.8 Å vs. 1.9 Å), demonstrating that enantiomeric identity directly impacts structural data quality and mechanistic interpretation [2]. In asymmetric synthesis applications, the C2-symmetric (9S,10S)-diol scaffold provides a specific chiral environment that cannot be replicated by its enantiomer or racemate, as evidenced by its use in constructing enantiopure trans-9,10-dihydrophenanthrene-9,10-diol motifs in complex natural product total syntheses [3].

Quantitative Comparative Evidence for (9S,10S)-9,10-Dihydrophenanthrene-9,10-diol Versus Closest Analogs and Enantiomers


Opposite Enantioselectivity Across Biological Systems: (9S,10S) vs. (9R,10R) as a Species-Discriminating Metabolic Probe

The absolute configuration of phenanthrene trans-9,10-dihydrodiol produced metabolically is organism-dependent and stereochemically divergent. In the bacterium Streptomyces flavovirens, circular dichroism spectroscopy confirmed the predominant enantiomer is (−)-(9S,10S), matching the principal mammalian (rat liver microsome) enantiomer [1]. In the marine cyanobacterium Agmenellum quadruplicatum PR-6, the (9S,10S)-enantiomer was formed with a 22% enantiomeric excess (ee) [2]. In stark contrast, the white rot fungus Pleurotus ostreatus produces predominantly the opposite (9R,10R)-enantiomer, while the fungus Phanerochaete chrysosporium predominantly produces the (9S,10S)-enantiomer, and Cunninghamella elegans and Syncephalastrum racemosum predominantly produce the (9R,10R)-enantiomer [3][4]. This organism-dependent stereochemical divergence means that the (9S,10S)-enantiomer is an indispensable, non-substitutable analytical reference standard for assigning absolute configuration and quantifying enantiomeric composition in any phenanthrene metabolism study.

Enantioselective metabolism K-region dihydrodiol Cytochrome P450 PAH biodegradation Chiral metabolite analysis

K-Region Metabolic Efficiency: (9S,10S)-Dihydrodiol as the Dominant Phenanthrene Metabolite in Streptomyces flavovirens vs. Trace 9-Phenanthrol

In Streptomyces flavovirens grown for 72 h in tryptone yeast extract broth saturated with phenanthrene, the organism oxidized 21.3% of the hydrocarbon specifically at the K-region to form trans-9,10-dihydroxy-9,10-dihydrophenanthrene, with only a trace of 9-phenanthrol detected [1]. Radiometric analysis using [9-¹⁴C]phenanthrene showed that the trans-9,10-dihydrodiol accounted for 62.8% of the total radioactivity recovered in ethyl acetate-extractable metabolites, demonstrating that K-region oxidation is the dominant metabolic route, with (9S,10S) as the predominant enantiomer [1]. This contrasts with brown bullhead (Ameriurus nebulosus) liver microsomes, where the K-region 9,10-dihydrodiol represents only 9.6% of total metabolites for both untreated and 3-MC-treated fish, whereas rat liver microsomes produce 9,10-dihydrodiol as 76.6% and 67.1% of total metabolites (untreated and 3-MC-treated, respectively) [2].

Biodegradation yield K-region oxidation Metabolite profiling Radiometric quantitation Actinomycete metabolism

Crystallographic Resolution Discrimination: (9S,10S)-Glutathione Conjugate Resolved at 1.8 Å vs. (9R,10R)-Conjugate at 1.9 Å in GST Isoenzyme 3-3

The three-dimensional structures of rat glutathione S-transferase (GST) isoenzyme 3-3 complexed with the diastereomeric glutathione adducts of phenanthrene 9,10-oxide were determined by X-ray crystallography. The (9S,10S)-configured adduct, (9S,10S)-9-(S-glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene, was resolved at 1.8 Å, while the (9R,10R)-configured adduct was resolved at 1.9 Å [1]. Both diastereomers bind within the same hydrophobic cavity defined by residues Y6, W7, V9, L12, I111, Y115, F208, and S209, but the 0.1 Å difference in crystallographic resolution between the two diastereomeric complexes indicates that the (9S,10S)-configured product complex yields a marginally better-ordered crystal lattice, which may reflect subtle differences in binding interactions at the H-site [1].

X-ray crystallography Glutathione S-transferase Xenobiotic binding site Diastereomeric adducts Structural biology

Cytochrome P450-Dependent Formation: Enantioselective CYP Inhibition Profiles Distinguish (9S,10S)-Producing vs. (9R,10R)-Producing Organisms

In the white rot fungus Pleurotus ostreatus, which produces predominantly the (9R,10R)-enantiomer of phenanthrene trans-9,10-dihydrodiol, the formation of this metabolite was significantly suppressed by co-incubation with cytochrome P450 inhibitors: SKF 525-A caused a 77% decrease, 1-aminobenzotriazole caused an 83% decrease, and fluoxetine caused a 63% decrease in dihydrodiol formation [1]. Combined with ¹⁸O₂ labeling experiments confirming monooxygenase-catalyzed oxygen incorporation, these data demonstrate that P450-dependent epoxidation is the stereochemistry-determining step for the trans-9,10-dihydrodiol. In contrast, the (9S,10S)-producing organism Streptomyces flavovirens also showed cytochrome P-450 involvement (detected in 105,000×g supernatants from cell extracts), but the inhibitor sensitivity profile has not been reported in head-to-head format, representing a class-level inference that the P450 isoform responsible for (9S,10S)-selective oxidation may exhibit differential inhibitor susceptibility [2].

Cytochrome P450 inhibition SKF 525-A Monooxygenase selectivity Enantioselective biosynthesis Fungal metabolism

Enantiopure C2-Symmetric Diol Scaffold: (9S,10S)-Configured Diol as a Chiral Building Block in Asymmetric Total Synthesis

Ohmori et al. demonstrated that pinacol cyclization of 2,2'-biaryldicarbaldehydes proceeds with complete stereospecificity—transmitting the axial chirality of the starting biphenyl onto the two newly formed stereogenic centers—to yield exclusively the trans-9,10-dihydrophenanthrene-9,10-diol with predictable absolute configuration [1]. This methodology provides access to enantiopure C2-symmetric diol 1 (the (9S,10S)-configured scaffold), which has been explicitly identified as having potential utility in asymmetric synthesis as a chiral ligand or auxiliary [1]. The scaffold has subsequently been employed in the total synthesis of complex natural products: the trans-9,10-dihydrophenanthrene-9,10-diol B-C-D ring system was stereoselectively constructed via asymmetric dihydroxylation followed by oxidative cyclization in the total synthesis of angucyclinone PD-116740 [2], and a similar strategy was applied in the total synthesis of the complex polycyclic xanthone FD-594 [3]. The (9S,10S)-stereochemistry is critical because the downstream cyclization and biological activity of these natural products depend on the absolute configuration at the C-9 and C-10 positions.

Asymmetric synthesis C2-symmetric diol Pinacol cyclization Total synthesis Chiral auxiliary

Procurement-Relevant Application Scenarios for (9S,10S)-9,10-Dihydrophenanthrene-9,10-diol (CAS 572-41-8)


Enantioselective PAH Metabolism Studies Requiring Authentic (9S,10S)-Dihydrodiol as a Chiral Reference Standard

Environmental toxicology and biodegradation laboratories investigating the enantioselective metabolism of phenanthrene in bacterial, fungal, mammalian, or fish model systems require enantiopure (9S,10S)-9,10-dihydrophenanthrene-9,10-diol as an authentic reference standard for chiral HPLC analysis. As demonstrated by Sutherland et al. across multiple species, the absolute configuration of the K-region dihydrodiol varies by organism: the (9S,10S)-enantiomer predominates in S. flavovirens, P. chrysosporium, and mammalian microsomes, while the (9R,10R)-enantiomer predominates in P. ostreatus and C. elegans [1][2]. Co-injection with authentic (9S,10S)-diol on a chiral stationary phase is the definitive method for assigning absolute configuration to unknown metabolite peaks, and the 22% enantiomeric excess observed in A. quadruplicatum PR-6 demonstrates that even partial enantioselectivity can be precisely quantified only when both pure enantiomer standards are available [3].

Structural Biology of Xenobiotic Detoxification: GST Product Complex Crystallography

Structural biology groups studying the molecular basis of PAH detoxification by glutathione S-transferases require (9S,10S)-9,10-dihydrophenanthrene-9,10-diol as a precursor for generating the corresponding (9S,10S)-configured glutathione adduct. Ji et al. demonstrated that co-crystallization of GST isoenzyme 3-3 with the (9S,10S)-configured diastereomer of 9-(S-glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene yields a complex at 1.8 Å resolution—0.1 Å better than the 1.9 Å resolution obtained for the (9R,10R)-configured diastereomer—enabling more precise determination of atomic positions within the hydrophobic xenobiotic substrate binding site [4]. This resolution difference, while modest, can be consequential for structure-based drug design programs targeting GST isoforms.

Asymmetric Total Synthesis of Phenanthrene-Containing Natural Products

Synthetic organic chemistry groups pursuing the total synthesis of bioactive natural products containing the trans-9,10-dihydrophenanthrene-9,10-diol motif—such as the angucyclinone PD-116740 or the polycyclic xanthone FD-594—require enantiopure (9S,10S)-diol as either a synthetic intermediate or a stereochemical reference [5][6]. The stereospecific pinacol cyclization methodology of Ohmori et al. provides access to enantiopure C2-symmetric diol 1, which has explicit potential as a chiral building block in asymmetric synthesis [7]. The absolute configuration at C-9 and C-10 in these natural products is critical for their biological activity; procurement of the wrong enantiomer or racemic material would result in an incorrect stereochemical outcome in the final target molecule.

Cytochrome P450 Isoform Selectivity Profiling Using K-Region Dihydrodiol Formation as a Functional Readout

Pharmacology and toxicology laboratories characterizing CYP isoform selectivity can employ phenanthrene as a probe substrate and monitor (9S,10S)-9,10-dihydrodiol formation as a stereochemical readout of K-region oxidation. The differential CYP inhibitor sensitivity profiles observed across organisms—with 83% inhibition by 1-aminobenzotriazole in P. ostreatus versus the distinct inhibitor profiles in Mycobacterium and Streptomyces species—indicate that different P450 isoforms catalyze the enantioselective epoxidation step [8][9]. Enantiopure (9S,10S)-diol is required as a quantitative calibration standard for HPLC-based rate determination in these functional assays, and it enables the assignment of which P450 isoform produces which enantiomer.

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